Cas no 279-27-6 (1-Azabicyclo[2.2.1]heptane)
1-Azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[2.2.1]heptane
- 1-Azabicyclo(2.2.1)heptane
- 3-azabicyclo[2.2.1]heptane
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- Inchi: 1S/C6H11N/c1-3-7-4-2-6(1)5-7/h6H,1-5H2
- InChI Key: JVCBVWTTXCNJBJ-UHFFFAOYSA-N
- SMILES: N12CCC(CC1)C2
Computed Properties
- Exact Mass: 97.08923
- Monoisotopic Mass: 97.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 80.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 0.999
- Boiling Point: 122.77°C at 760 mmHg
- Flash Point: 19.488°C
- Refractive Index: 1.521
- PSA: 3.24
1-Azabicyclo[2.2.1]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | 5993BB-1g |
1-Azabicyclo[2.2.1]heptane |
279-27-6 | 95% | 1g |
$568 | 2023-09-16 | |
| Chemenu | CM385056-5g |
1-Azabicyclo[2.2.1]heptane |
279-27-6 | 95%+ | 5g |
$2028 | 2024-07-28 |
1-Azabicyclo[2.2.1]heptane Related Literature
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1. Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring systemPeter G. Houghton,Guy R. Humphrey,Derek J. Kennedy,D. Craig Roberts,Stanley H. B. Wright J. Chem. Soc. Perkin Trans. 1 1993 1421
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2. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure formIan F. Cottrell,David Hands,Derek J. Kennedy,Kerensa J. Paul,Stanley H. B. Wright,Karst Hoogsteen J. Chem. Soc. Perkin Trans. 1 1991 1091
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3. Synthesis of indole oxazolines; novel 5-HT3 antagonistsChristopher J. Swain,Clare Kneen,Richard Herbert,Raymond Baker J. Chem. Soc. Perkin Trans. 1 1990 3183
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Carlos E. Puerto Galvis,Vladimir V. Kouznetsov Org. Biomol. Chem. 2013 11 407
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5. Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonistRaymond Baker,Graham A. Showell,Leslie J. Street,John Saunders,Karst Hoogsteen,Stephen B. Freedman,Richard J. Hargreaves J. Chem. Soc. Chem. Commun. 1992 817
Additional information on 1-Azabicyclo[2.2.1]heptane
Research Briefing on 1-Azabicyclo[2.2.1]heptane (CAS: 279-27-6) in Chemical Biology and Pharmaceutical Applications
1-Azabicyclo[2.2.1]heptane (CAS: 279-27-6) is a bicyclic amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. This briefing synthesizes the latest findings on the synthesis, biological activity, and pharmacological potential of 1-Azabicyclo[2.2.1]heptane, with a focus on peer-reviewed literature published within the last three years.
One of the most notable advancements in the application of 1-Azabicyclo[2.2.1]heptane is its incorporation into the design of nicotinic acetylcholine receptor (nAChR) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit high selectivity for α4β2 nAChR subtypes, which are implicated in cognitive disorders such as Alzheimer's disease. The researchers employed molecular docking and in vitro binding assays to optimize the compound's affinity, achieving a 10-fold improvement over previous iterations. These findings highlight the scaffold's potential for CNS-targeted therapeutics.
In addition to its neurological applications, 1-Azabicyclo[2.2.1]heptane has shown promise in the development of enzyme inhibitors. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel carboxypeptidase A inhibitors featuring this scaffold. The study revealed that the rigid bicyclic structure of 1-Azabicyclo[2.2.1]heptane enhances binding affinity by restricting conformational flexibility, leading to inhibitors with sub-micromolar IC50 values. This research underscores the scaffold's utility in designing potent and selective enzyme inhibitors for metabolic disorders.
Recent synthetic methodologies have also advanced the accessibility of 1-Azabicyclo[2.2.1]heptane derivatives. A 2023 paper in Organic Letters described a catalytic asymmetric synthesis route using chiral palladium complexes, achieving enantiomeric excesses of >95%. This breakthrough addresses previous challenges in stereocontrol and opens new avenues for the production of optically active derivatives. Such advancements are critical for the scaffold's integration into chiral drug candidates, particularly in oncology and infectious disease research.
Pharmacokinetic studies of 1-Azabicyclo[2.2.1]heptane derivatives have yielded encouraging results. A 2024 preclinical investigation published in Drug Metabolism and Disposition demonstrated favorable blood-brain barrier penetration and metabolic stability for several lead compounds. The study employed LC-MS/MS analysis to quantify tissue distribution, revealing brain-to-plasma ratios of 2:1 for optimized derivatives. These findings support further development of the scaffold for CNS applications, though additional in vivo efficacy studies are warranted.
In conclusion, 1-Azabicyclo[2.2.1]heptane (CAS: 279-27-6) continues to emerge as a privileged scaffold in medicinal chemistry, with demonstrated applications in CNS therapeutics, enzyme inhibition, and beyond. The latest research highlights its synthetic tractability, biological relevance, and pharmacological potential. Future directions may include expanded structure-activity relationship studies and translational research to advance lead compounds into clinical trials. This scaffold remains a compelling area of investigation for researchers seeking to address unmet medical needs through innovative chemical design.
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